
SGLT inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium-glucose cotransporter inhibitors are a class of medications used primarily to treat type 2 diabetes mellitus. These inhibitors work by preventing the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine. Sodium-glucose cotransporter inhibitor-1 is a specific compound within this class that has shown promise in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium-glucose cotransporter inhibitor-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common method involves the use of tetrahydrofuran as a solvent and trimethylchlorosilane as a reagent . The reaction is carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of sodium-glucose cotransporter inhibitor-1 often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: Sodium-glucose cotransporter inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of sodium-glucose cotransporter inhibitor-1, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Sodium-glucose cotransporter inhibitor-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of glucose transport and inhibition. In biology, it serves as a tool to investigate cellular glucose uptake and metabolism. In medicine, it is primarily used to treat type 2 diabetes mellitus by lowering blood glucose levels . Additionally, it has shown potential in treating other conditions, such as heart failure and chronic kidney disease .
Mechanism of Action
The primary mechanism of action of sodium-glucose cotransporter inhibitor-1 involves the inhibition of sodium-glucose cotransporters in the kidneys. By blocking these transporters, the compound prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. This mechanism is independent of insulin, making it a valuable treatment option for patients with insulin resistance . The molecular targets include sodium-glucose cotransporter-2 and, in some cases, sodium-glucose cotransporter-1 .
Comparison with Similar Compounds
Sodium-glucose cotransporter inhibitor-1 is unique in its dual inhibition of both sodium-glucose cotransporter-2 and sodium-glucose cotransporter-1, which distinguishes it from other compounds in the same class . Similar compounds include dapagliflozin, canagliflozin, and empagliflozin, which primarily target sodium-glucose cotransporter-2 . The dual inhibition mechanism of sodium-glucose cotransporter inhibitor-1 offers additional benefits, such as improved glycemic control and potential cardiovascular protection .
Properties
Molecular Formula |
C24H27FO8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methoxy-2,3-dihydro-1-benzofuran-5-yl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H27FO8/c1-29-23-14-4-5-32-22(14)13(8-12-2-3-16-17(9-12)31-7-6-30-16)10-15(23)24-21(28)20(27)19(25)18(11-26)33-24/h2-3,9-10,18-21,24,26-28H,4-8,11H2,1H3/t18-,19-,20+,21-,24+/m1/s1 |
InChI Key |
QUHJWCHBJBZVQP-IDYLKPADSA-N |
Isomeric SMILES |
COC1=C(C=C(C2=C1CCO2)CC3=CC4=C(C=C3)OCCO4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)F)O)O |
Canonical SMILES |
COC1=C(C=C(C2=C1CCO2)CC3=CC4=C(C=C3)OCCO4)C5C(C(C(C(O5)CO)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


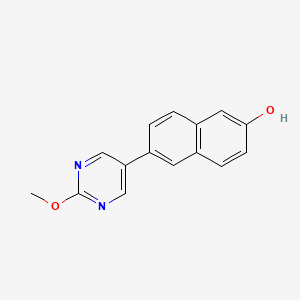
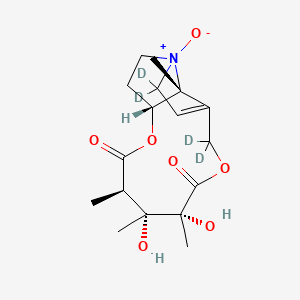
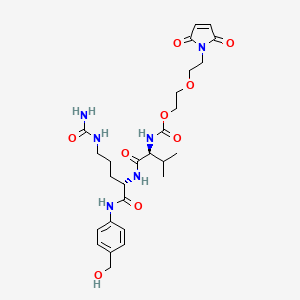
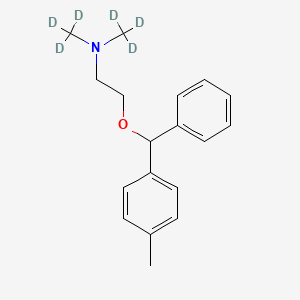

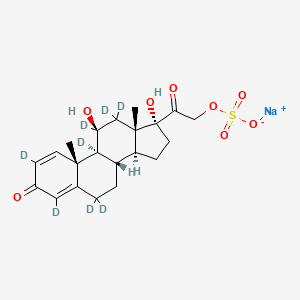
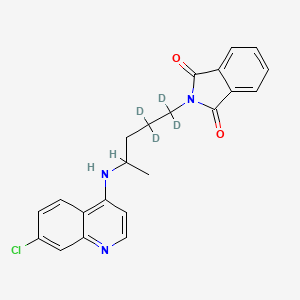



![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)



